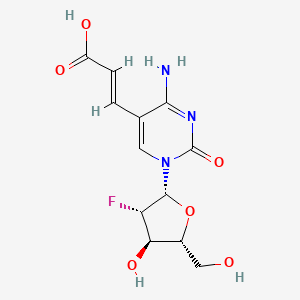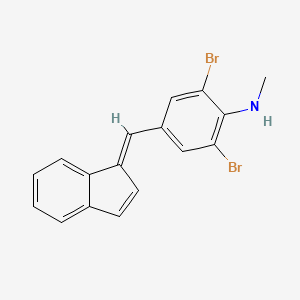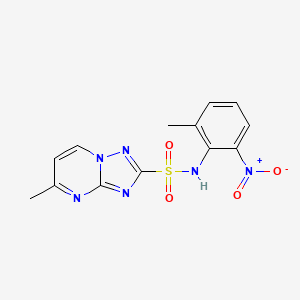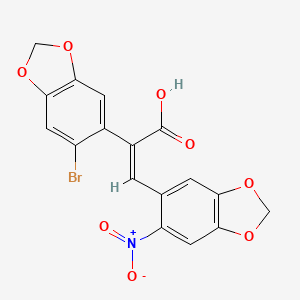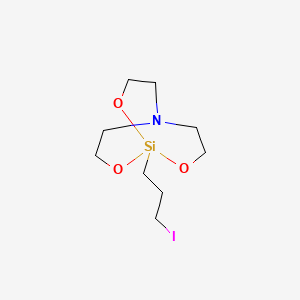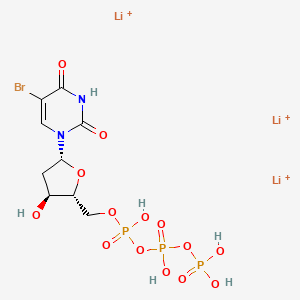
4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is primarily used as a radical initiator in polymerization processes.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylbutyronitrile) is synthesized through the reaction of 2-methylbutyronitrile with azobisisobutyronitrile (AIBN) under controlled conditions. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out at elevated temperatures to facilitate the formation of the azo compound.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylbutyronitrile) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation.
化学反应分析
Types of Reactions
2,2’-Azobis(2-methylbutyronitrile) undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes upon heating to generate free radicals.
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at temperatures ranging from 60°C to 80°C.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
Thermal Decomposition: Generates free radicals that initiate polymerization.
Oxidation: Produces nitrile oxides.
Reduction: Forms amines.
科学研究应用
2,2’-Azobis(2-methylbutyronitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.
Biological Studies: Employed in the study of radical-induced biological processes.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems.
Industrial Applications: Utilized in the production of plastics, rubbers, and other polymeric materials.
作用机制
The primary mechanism of action of 2,2’-Azobis(2-methylbutyronitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The compound targets the molecular pathways involved in radical polymerization, making it a crucial component in the synthesis of various polymeric materials.
相似化合物的比较
Similar Compounds
Azobisisobutyronitrile (AIBN): Another commonly used radical initiator with a similar mechanism of action.
Benzoyl Peroxide: A radical initiator used in polymerization and as an acne treatment.
Potassium Persulfate: Used as an initiator in emulsion polymerization processes.
Uniqueness
2,2’-Azobis(2-methylbutyronitrile) is unique due to its specific thermal decomposition properties, which allow for controlled radical generation at relatively lower temperatures compared to other initiators. This makes it particularly useful in polymerization processes that require precise control over reaction conditions.
属性
CAS 编号 |
86265-01-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7(2)11-4-9(6-12)8(3)10(11)5-11/h6-10H,4-5H2,1-3H3 |
InChI 键 |
CYFPFOYKFRTYFE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC2(C1C2)C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




